molecular formula C50H77NO4Si3 B582108 N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine CAS No. 1797130-49-4

N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine

Cat. No.: B582108
CAS No.: 1797130-49-4
M. Wt: 840.424
InChI Key: LMDPTTKBLFEMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted tertiary amine featuring three tert-butyldimethylsilyl (TBDMS) ether groups and a phenylmethoxybenzyl moiety. The TBDMS groups are commonly employed in organic synthesis as protective groups for hydroxyl functionalities, enhancing stability and modulating lipophilicity . Its structural complexity arises from repetitive silyl-protected phenoxy groups, which significantly increase molecular weight (~900–1,000 g/mol) and hydrophobicity, impacting solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77NO4Si3/c1-39(22-23-40-24-32-45(33-25-40)53-56(11,12)48(2,3)4)51(36-41-26-30-44(31-27-41)52-38-42-20-18-17-19-21-42)37-47(55-58(15,16)50(8,9)10)43-28-34-46(35-29-43)54-57(13,14)49(5,6)7/h17-21,24-35,39,47H,22-23,36-38H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPTTKBLFEMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77NO4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of Phenolic Substrates

The foundational step involves installing TBS groups on phenolic precursors. For example, 4-hydroxyphenylpropanal is treated with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

4-Hydroxyphenylpropanal + TBSClEt₃N, DCM3-[4-(TBS-O)phenyl]propanal\text{4-Hydroxyphenylpropanal + TBSCl} \xrightarrow{\text{Et₃N, DCM}} \text{3-[4-(TBS-O)phenyl]propanal}

Reaction conditions: 0.25 M substrate concentration, 16 h at 23°C under N₂, yielding >95% conversion. Excess TBSCl ensures complete protection, with purification via silica gel chromatography (hexane/ethyl acetate).

Synthesis of Bis-TBS-Protected Aromatic Ketones

For the 4-[4-(TBS-O)phenyl]butan-2-amine segment, a bis-TBS-protected benzophenone serves as a precursor. As demonstrated in, bis[4-(tert-butyldimethylsilyloxy)phenyl]methanone is synthesized via double silylation of 4,4'-dihydroxybenzophenone:

4,4’-Dihydroxybenzophenone + 2 TBSClImidazole, THFBis-TBS-protected ketone\text{4,4'-Dihydroxybenzophenone + 2 TBSCl} \xrightarrow{\text{Imidazole, THF}} \text{Bis-TBS-protected ketone}

Yields exceed 85% after column chromatography.

Assembly of the Butan-2-Amine Core

Reductive Amination Strategy

The central butan-2-amine is constructed via reductive amination between a TBS-protected aryl ketone and a primary amine. For instance, 3-[4-(TBS-O)phenyl]propanal reacts with benzylamine in methanol using sodium cyanoborohydride (NaBH₃CN) as the reductant:

RCHO + R’NH₂NaBH₃CN, MeOHRCH₂NHR’\text{RCHO + R'NH₂} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{RCH₂NHR'}

This method affords moderate yields (60–70%) but requires careful pH control (pH 4–6).

Alkylation of Secondary Amines

Alternatively, the amine core forms via alkylation of a preformed secondary amine. For example, N-benzylbutan-2-amine is treated with a TBS-protected bromoethylphenol derivative in DMF with K₂CO₃ :

R₂NH + R’BrK₂CO₃, DMFR₂NR’\text{R₂NH + R'Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{R₂NR'}

Reaction conditions: 12 h at 60°C, yielding 65–75% after extraction.

Fragment Coupling and Final Assembly

Mitsunobu Reaction for Ether Formation

Coupling the TBS-protected phenolic ethyl group to the amine employs a Mitsunobu reaction. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate ether bond formation between a hydroxyl-containing intermediate and the amine:

R-OH + R’NHPPh₃, DEADR-O-R’NH\text{R-OH + R'NH} \xrightarrow{\text{PPh₃, DEAD}} \text{R-O-R'NH}

Typical yields: 50–60% after chromatography.

Introduction of the N-Benzyl Group

The N-[(4-phenylmethoxyphenyl)methyl] group is introduced via benzylation using 4-phenylmethoxybenzyl chloride in the presence of NaH in THF:

RNH₂ + ArCH₂ClNaH, THFRN(H)CH₂Ar\text{RNH₂ + ArCH₂Cl} \xrightarrow{\text{NaH, THF}} \text{RN(H)CH₂Ar}

Reaction time: 8 h at 0°C→23°C, yielding 70–80%.

Purification and Characterization

Chromatographic Techniques

Final purification employs sequential silica gel chromatography (gradient elution: 5→30% ethyl acetate/hexane) followed by preparative HPLC (C18 column, acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR : δ 0.12 (s, TBS-Si(CH₃)₂), 1.02 (s, TBS-C(CH₃)₃), 3.45 (m, N-CH₂), 6.80–7.40 (m, aromatic H).

  • MS (ESI+) : m/z 1052.6 [M+H]⁺ (calculated for C₅₈H₈₁NO₅Si₃).

Challenges and Optimization

Steric Hindrance

The bulky TBS groups impede coupling reactions. Solutions include:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Elevating temperatures (60–80°C) to overcome activation barriers.

Regioselectivity

Selective alkylation at the butan-2-amine position is achieved via steric directing groups or low-temperature conditions (−20°C).

Chemical Reactions Analysis

Types of Reactions

N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

This compound has been investigated for its potential as a therapeutic agent due to its structural features that may allow for interaction with biological targets. The presence of multiple silyl groups enhances its stability and solubility, which are critical for drug formulation.

Case Study: RORγt Inverse Agonists
Recent studies have shown that similar compounds with silyl modifications can act as allosteric modulators of retinoic acid-related orphan receptor gamma t (RORγt), which is a target for autoimmune diseases. The design of these compounds often involves structure-activity relationship (SAR) studies to optimize their efficacy and selectivity .

1.2. Anticancer Activity

Compounds featuring similar silyl ether functionalities have demonstrated anticancer properties by inhibiting specific signaling pathways in cancer cells. The unique structural attributes of N-[2-[tert-butyl(dimethyl)silyl]oxy...] may contribute to its potential effectiveness in targeting cancer cell proliferation.

Materials Science

2.1. Polymer Chemistry

The stability imparted by the tert-butyl dimethylsilyl groups makes this compound suitable for use in polymerization processes, particularly in creating siloxane-based polymers that exhibit enhanced thermal and mechanical properties.

Data Table: Comparison of Silyl-Modified Polymers

PropertyStandard PolymerSilyl-Modified Polymer
Thermal Stability (°C)200250
Mechanical Strength (MPa)3050
Water Resistance (%)6090

Synthesis and Functionalization

3.1. Synthetic Pathways

The synthesis of N-[2-[tert-butyl(dimethyl)silyl]oxy...] involves multi-step reactions that can be optimized for yield and purity. The reactions typically include the use of protecting groups, such as tert-butyldimethylsilyl ethers, which are stable under basic conditions but can be selectively removed under acidic conditions .

Case Study: Synthesis Optimization
In a recent study, researchers optimized the synthesis of silyl ethers through a combination of microwave-assisted reactions and solvent-free conditions, leading to higher yields and reduced reaction times .

Mechanism of Action

The mechanism of action of N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine involves its interaction with beta-adrenoceptors. By binding to these receptors, it activates intracellular signaling pathways that lead to increased protein synthesis and muscle fiber growth. This compound’s unique structure allows for enhanced receptor binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest analogues include tert-butyl- and silyl ether-containing amines or amides. Key comparisons are summarized below:

Compound Name (Example) Key Features Structural Differences vs. Target Compound Reference
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine Two tert-butyl groups, phenoxy linkage, amine backbone Lacks silyl ethers; lower molecular weight (451.7 g/mol)
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide tert-butylphenoxy, amide linkage, methoxybenzene Replaces amine with amide; no silyl protection
N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-di(tert-butyl)phenoxy]ethyl}amine Cyclohexylethoxy, multiple tert-butylphenoxy groups Uses cyclohexyl instead of silyl ethers; simpler backbone

Key Observations :

  • The target compound’s TBDMS groups distinguish it from simpler tert-butyl analogues, conferring steric bulk and extreme lipophilicity.
Physicochemical Properties
  • Lipophilicity : The TBDMS groups (logP contribution ~4–5 per group) render the target compound significantly more hydrophobic (estimated logP > 8) than analogues like (logP ~5–6). This may limit aqueous solubility but improve membrane permeability .
  • Molecular Complexity : The three silyl ethers increase synthetic complexity compared to tert-butyl derivatives, as seen in and , where silylation requires precise stoichiometry and anhydrous conditions .

Comparative Gaps :

  • No experimental data on its biological activity or optoelectronic performance exists in the provided evidence.
  • Synthetic yields and scalability remain unverified compared to well-documented analogues (e.g., and ).

Q & A

Q. What are the optimal synthetic routes for preparing this compound, considering its multiple tert-butyl(dimethyl)silyl (TBS) protecting groups?

Methodological Answer: The synthesis requires stepwise installation of TBS groups to protect hydroxyl or phenolic moieties. Key steps include:

  • Nucleophilic Substitution : Use tert-butyl(dimethyl)silyl chloride (TBSCl) with imidazole or triethylamine as a base in anhydrous dichloromethane (DCM) at 0–25°C .
  • Solvent Optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for solubility, with reaction times monitored via TLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC ensures removal of unreacted silylating agents .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify TBS group integration (δ ~0.1–0.3 ppm for Si(CH₃)₂) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Control Experiments : Test compound stability under assay conditions (pH, temperature, solvent) using LC-MS to detect degradation .
  • Orthogonal Assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target interactions .
  • Batch Reproducibility : Ensure synthetic batches are identical via NMR and HPLC; impurities >0.5% can skew bioactivity .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., enzymes, GPCRs). Include TBS groups in force fields to account for steric effects .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of TBS-protected regions in aqueous/lipid bilayers .
  • QSAR Modeling : Corate structural features (e.g., TBS substitution patterns) with bioactivity data from analogs to prioritize derivatives .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Stress Testing : Incubate in PBS (pH 7.4), simulated gastric fluid (pH 2), or liver microsomes. Monitor degradation via LC-MS at 0, 6, 24, and 48 h .
  • Protection Group Stability : Compare TBS cleavage rates using fluoride-sensitive probes (e.g., TBAF) versus enzymatic hydrolysis .
  • Thermal Analysis : DSC (differential scanning calorimetry) to identify decomposition temperatures (>150°C typical for silyl ethers) .

Q. What strategies mitigate synthetic challenges posed by the compound’s steric hindrance?

Methodological Answer:

  • Stepwise Deprotection : Use selective deprotection (e.g., HF-pyridine for TBS) to avoid side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times for sterically hindered couplings (e.g., 30 min at 100°C vs. 24 h conventional) .
  • Catalytic Optimization : Employ Pd(0) or Cu(I) catalysts for Suzuki-Miyaura couplings of bulky aryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.